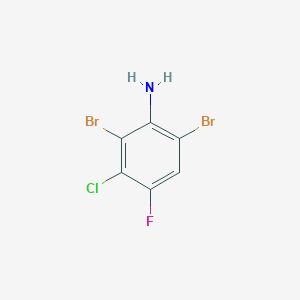

2,6-Dibromo-3-chloro-4-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBEZGEEPNKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371391 | |

| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-09-8 | |

| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-Dibromo-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,6-Dibromo-3-chloro-4-fluoroaniline (CAS No. 175135-09-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dibromo-3-chloro-4-fluoroaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical and physical properties, a detailed, plausible experimental protocol for its synthesis, and its potential applications, particularly as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a polysubstituted aromatic amine. The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex organic molecules. Its physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 175135-09-8 | [1] |

| Molecular Formula | C₆H₃Br₂ClFN | [1] |

| Molecular Weight | 303.35 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 97-99 °C | |

| Boiling Point | 308.3 °C at 760 mmHg |

Experimental Protocols: Synthesis of this compound

Step 1: Acetylation of 3-chloro-4-fluoroaniline (Protection of the Amino Group)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1 mole of 3-chloro-4-fluoroaniline in glacial acetic acid.

-

Addition of Acetic Anhydride: While stirring, slowly add 1.1 moles of acetic anhydride to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-(3-chloro-4-fluorophenyl)acetamide.

-

Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the acetylated product.

Step 2: Dibromination of N-(3-chloro-4-fluorophenyl)acetamide

-

Reaction Setup: Dissolve the N-(3-chloro-4-fluorophenyl)acetamide (1 mole) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask protected from light.

-

Addition of Bromine: Slowly add a solution of 2.2 moles of bromine in the same solvent to the reaction mixture at room temperature with constant stirring. The addition should be done in the dark to avoid light-induced side reactions.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. The crude product, N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide, will precipitate.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified dibrominated acetanilide.

Step 3: Hydrolysis of N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (Deprotection)

-

Reaction Setup: Suspend the N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (1 mole) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours, until the hydrolysis is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide to precipitate the free amine.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Halogenated anilines are crucial building blocks in the synthesis of a wide range of biologically active compounds. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity to target proteins, and membrane permeability.

While specific applications of this compound are not extensively documented, its structural motifs are found in various classes of therapeutic agents. For instance, substituted anilines are key components of many kinase inhibitors used in oncology. The aniline core can serve as a scaffold for building molecules that target the ATP-binding site of kinases, thereby inhibiting their activity and disrupting cancer cell signaling.

The diagram below illustrates a generalized workflow for the utilization of a substituted aniline, such as this compound, in a drug discovery program targeting a hypothetical protein kinase.

Caption: Drug discovery workflow using this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-chloro-4-fluoroaniline is a halogenated aniline derivative of interest in various fields of chemical research, particularly in the synthesis of novel organic compounds and as a potential building block in drug discovery. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline core, imparts specific electronic and steric properties that can significantly influence molecular interactions. This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its close analogs. It also outlines standardized experimental protocols for the determination of key physicochemical parameters, essential for its application in research and development.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available information for the target compound and two structurally related analogs, 2,6-Dibromo-4-fluoroaniline and 2,6-Dibromo-4-chloroaniline, to provide context and facilitate comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175135-09-8 | [1][2] |

| Molecular Formula | C₆H₃Br₂ClFN | [1][2] |

| Molecular Weight | 303.37 g/mol | [1] |

Table 2: Physicochemical Properties of Structurally Related Analogs

| Property | 2,6-Dibromo-4-fluoroaniline | 2,6-Dibromo-4-chloroaniline |

| CAS Number | 344-18-3[3][4][5] | 874-17-9[6] |

| Molecular Formula | C₆H₄Br₂FN[3][5] | C₆H₄Br₂ClN[6] |

| Molecular Weight | 268.91 g/mol [3][5] | 285.36 g/mol [6] |

| Melting Point | 64-66 °C[3][7] | Not Available |

| Boiling Point | 265.2 ± 35.0 °C (Predicted)[7] | Not Available |

| Appearance | Powder to crystal[7] | Solid (based on crystal structure data)[8] |

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[9]

Principle: The temperature at which a substance transitions from a solid to a liquid state is its melting point. For a pure crystalline compound, this transition occurs over a narrow temperature range.[10] Impurities typically depress the melting point and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[11]

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[9] If necessary, grind the crystalline sample using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[12] The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.[11]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate initially to determine an approximate melting range.[12]

-

Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[10]

-

Water Solubility (OECD Guideline 105)

The water solubility of a compound is its saturation mass concentration in water at a given temperature.[13][14]

Principle: This guideline outlines two primary methods for determining water solubility: the column elution method (for solubilities below 10⁻² g/L) and the flask method (for solubilities above 10⁻² g/L).[15][16][17] The choice of method depends on the expected solubility of the substance.

Flask Method Protocol:

-

Apparatus:

-

Constant temperature water bath

-

Shaking or stirring device

-

Analytical glassware

-

Filtration system (e.g., centrifuge with tubes, filter membranes)

-

Analytical instrument for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.[16][17] A preliminary test can determine the time required to reach saturation.[13][14]

-

The mixture is then centrifuged or filtered to separate the undissolved solid.[15]

-

The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method.

-

The experiment should be performed at least in duplicate.

-

Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.[18][19]

Principle: The shake-flask method is the traditional and most reliable method for determining logP.[18][20] It involves directly measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium.[21]

Procedure:

-

Preparation of Phases:

-

n-Octanol and the aqueous phase (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by shaking them together for at least 24 hours, followed by separation.[20]

-

-

Partitioning:

-

A known amount of the test substance is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are then combined in a vessel at a known volume ratio.

-

The vessel is shaken at a constant temperature until equilibrium is established.

-

-

Phase Separation and Analysis:

-

The mixture is allowed to stand for the two phases to separate completely. Centrifugation may be required to facilitate separation.

-

The concentration of the substance in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Calculation:

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for Synthesis and Physicochemical Profiling.

Logical Relationship for Property Determination

This diagram shows the logical dependencies and considerations for determining key physicochemical properties.

Caption: Interrelation of Physicochemical Properties.

References

- 1. 3-Chloro-2,6-dibromo-4-fluoroaniline [oakwoodchemical.com]

- 2. chemscene.com [chemscene.com]

- 3. 344-18-3 | 2,6-Dibromo-4-fluoroaniline - Capot Chemical [capotchem.com]

- 4. CAS # 344-18-3, 2,6-Dibromo-4-fluoroaniline, 1-Amino-2,6-dibromo-4-fluorobenzene - chemBlink [ww.chemblink.com]

- 5. scbt.com [scbt.com]

- 6. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dibromo-4-fluoroaniline CAS#: 344-18-3 [amp.chemicalbook.com]

- 8. 2,6-Dibromo-4-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. laboratuar.com [laboratuar.com]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromo-3-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 2,6-Dibromo-3-chloro-4-fluoroaniline. The information is curated for researchers, scientists, and professionals involved in drug development who are interested in the potential applications of halogenated anilines as versatile chemical intermediates.

Physicochemical and Spectroscopic Data

This compound is a polysubstituted aromatic amine with the Chemical Abstracts Service (CAS) registry number 175135-09-8 .[1][2][3][4][5][6][7][8][9] Its molecular structure, featuring a combination of bromine, chlorine, and fluorine atoms on an aniline core, results in a unique set of physicochemical properties. A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 175135-09-8 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₃Br₂ClFN | [2][4][5][6] |

| Molecular Weight | 303.353 g/mol | [2][6] |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)N)Br)Cl)F | [2][5] |

| InChI Key | PRZBEZGEEPNKRO-UHFFFAOYSA-N | [2][5] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction.[10] The compound crystallizes in a monoclinic system. Key crystallographic parameters are detailed in Table 2.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [10] |

| Space Group | P2₁ | [10] |

| a | 3.8380(3) Å | [10] |

| b | 13.1010(12) Å | [10] |

| c | 8.0980(8) Å | [10] |

| β | 96.010(4)° | [10] |

| Volume | 404.94(6) ų | [10] |

| Z | 2 | [10] |

The molecular structure is characterized by the presence of both classical intra- and intermolecular hydrogen bonds of the N–H···Halogen type.[10]

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Infrared (IR) and Raman Spectroscopy

The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of solid-phase this compound have been recorded and analyzed.[10] These spectra are instrumental in identifying the vibrational modes of the molecule. Quantum chemical calculations have been performed to complement the experimental data, aiding in the detailed assignment of vibrational frequencies.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a plausible synthetic route and standard analytical procedures can be outlined based on established chemical principles for similar compounds.

Proposed Synthesis: Electrophilic Bromination of 3-chloro-4-fluoroaniline

A common method for the synthesis of polyhalogenated anilines involves the direct halogenation of a less substituted precursor. In this case, this compound could be synthesized via the electrophilic bromination of 3-chloro-4-fluoroaniline.

Reaction Scheme:

Figure 1: Proposed synthetic workflow.

Procedure:

-

Dissolution: Dissolve 3-chloro-4-fluoroaniline in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Bromination: Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same solvent, to the reaction mixture at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into an excess of water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water to remove residual acid, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands for the N-H and C-halogen bonds, and the aromatic ring vibrations.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, for example, via a Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS) source.

-

Data Acquisition: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the elemental composition and structural features.

Role in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of pharmaceutical compounds.[11] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Halogens can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.

While the direct application of this compound in drug development is not extensively documented, its structural motifs are found in various bioactive molecules. The aniline moiety provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. Researchers may explore the use of this compound as an intermediate in the synthesis of novel therapeutic agents, where the specific substitution pattern of halogens could be key to achieving desired biological activity. However, it is also important to consider that anilines can sometimes be associated with metabolic instability or toxicity, which may necessitate chemical modifications to mitigate these potential issues.[1]

Figure 2: Core attributes and applications.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 175135-09-8 Name: 3-Chloro-2,6-Dibromo-4-fluoroaniline [xixisys.com]

- 4. Benzenamine, 2,6-dibromo-3-chloro-4-fluoro-|CAS 175135-09-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Organic Chemistry 9 page [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 1435-51-4 | CAS数据库 [m.chemicalbook.com]

- 9. 1-bromo-2-chloro-3-fluorobenzene| Ambeed [ambeed.com]

- 10. researchgate.net [researchgate.net]

- 11. 1694842-86-8|2-Bromo-3-chloro-6-fluoroaniline|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2,6-dibromo-3-chloro-4-fluoroaniline, a highly substituted aniline with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, single-step synthesis in published literature, a multi-step approach is detailed, beginning with the commercially available starting material, 3-chloro-4-fluoroaniline. The synthesis involves the protection of the amino group via acetylation, followed by regioselective dibromination, and subsequent deprotection to yield the final product. This guide provides detailed experimental protocols for each step, a summary of quantitative data from analogous reactions, and visualizations of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three primary stages, as depicted in the workflow diagram below. This strategy is designed to control the regioselectivity of the bromination reaction by first protecting the highly activating amino group.

Data Presentation

The following table summarizes quantitative data for each step of the synthesis. Where direct data for the target molecule's intermediates is unavailable, data from closely related analogues are provided as a predictive reference.

| Step | Reaction | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |

| 1 | Acetylation | 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)acetamide | Acetic Anhydride | Acetic Acid | Reflux | 4 | High | 384 K (111 °C) | [1] |

| 2 | Dibromination | N-(4-bromo-3-methylphenyl)acetamide | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | Chlorine | Acetic Acid/Water | Room Temp | 5-16 | 87.4 | 173-174 | [2] |

| 3 | Hydrolysis | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | 2,6-Dichloro-4-bromo-3-methylaniline | 50% NaOH | Ethanol/Water | Reflux | N/A | High | 67-69 | [2] |

Experimental Protocols

This procedure protects the amino group as an acetamide, which moderates its activating effect and directs subsequent electrophilic substitution to the ortho and para positions. Given the steric hindrance, ortho-substitution is favored.

Materials:

-

3-Chloro-4-fluoroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[3]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude N-(3-chloro-4-fluorophenyl)acetamide can be purified by recrystallization from an appropriate solvent, such as ethanol/water.[3]

This key step introduces two bromine atoms at the 2 and 6 positions of the aromatic ring. The acetamido group directs the bromination to these ortho positions.

Materials:

-

N-(3-chloro-4-fluorophenyl)acetamide

-

Bromine

-

Glacial acetic acid

-

Erlenmeyer flask

-

Stirring apparatus

-

Sodium bisulfite solution

-

Filtration apparatus

Procedure:

-

Dissolve N-(3-chloro-4-fluorophenyl)acetamide (1.0 equivalent) in glacial acetic acid in an Erlenmeyer flask.[4]

-

In a separate container, prepare a solution of bromine (2.2 equivalents) in glacial acetic acid.

-

Slowly add the bromine solution to the stirred acetamide solution at room temperature. The reaction is expected to be exothermic and may require cooling to maintain the temperature below 30°C.

-

Stir the mixture at room temperature for 15-30 minutes after the addition is complete.[4] The reaction progress can be monitored by TLC.

-

Pour the reaction mixture into cold water.[5]

-

Add a dilute solution of sodium bisulfite to quench any unreacted bromine.[5]

-

Collect the precipitated solid, N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide, by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization.

The final step involves the removal of the acetyl protecting group to yield the target this compound. This can be achieved under acidic or basic conditions. An acidic hydrolysis is presented here.

Materials:

-

N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide

-

Concentrated hydrochloric acid

-

Water

-

Round-bottom flask with reflux condenser

-

Sodium hydroxide solution

-

Filtration apparatus

Procedure:

-

Place the N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide in a round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid and water.[3]

-

Heat the mixture under reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).[6]

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a sodium hydroxide solution to precipitate the free amine.[3]

-

Collect the solid product, this compound, by vacuum filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

Safety Considerations

-

3-Chloro-4-fluoroaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations involving bromine must be performed in a chemical fume hood with appropriate PPE.

-

Concentrated Acids and Bases: Corrosive and should be handled with extreme care.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions for their specific experimental setup.

References

- 1. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. docsity.com [docsity.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Commercial Availability and Technical Profile of 2,6-Dibromo-3-chloro-4-fluoroaniline: A Guide for Researchers

For Immediate Release

[City, State] – December 24, 2025 – 2,6-Dibromo-3-chloro-4-fluoroaniline, a polyhalogenated aromatic amine, is commercially available from a number of chemical suppliers, positioning it as a readily accessible building block for applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications in cross-coupling reactions, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Commercial Data

This compound is offered by various suppliers, typically with purities suitable for research and development purposes. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 175135-09-8[1][2] |

| Molecular Formula | C₆H₃Br₂ClFN[1][2] |

| Molecular Weight | 303.35 g/mol [2][3] |

| Typical Purity | ≥97% |

| Synonyms | 3-Chloro-2,6-dibromo-4-fluoroaniline[1][2][3] |

Table 1: Physicochemical Properties and Identifiers

| Supplier | Purity Specification |

| Oakwood Chemical | Not specified[1] |

| Apollo Scientific | Not specified |

| ChemScene | Not specified[2] |

| Labware E-shop | 97%[4] |

Table 2: Commercial Availability and Purity

Spectroscopic and Structural Data

The structural integrity of this compound has been confirmed through various analytical techniques. A study published on ResearchGate details its crystal and molecular structure, providing a solid foundation for its use in computational and medicinal chemistry.[5] Further spectroscopic analysis, including FT-IR and FT-Raman, has been performed and compared with quantum chemical calculations, offering insights into its vibrational properties.[5]

Synthetic Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the bromination of 3-chloro-4-fluoroaniline.

Materials:

-

3-Chloro-4-fluoroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Stirring apparatus

-

Reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry reaction vessel, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Development

Polyhalogenated anilines are valuable synthons in medicinal chemistry, primarily serving as versatile scaffolds for the construction of more complex molecules through cross-coupling reactions. The presence of multiple halogen atoms at defined positions on the aniline ring of this compound allows for selective and sequential functionalization.

Potential Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions are particularly susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of many pharmaceutical agents.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a wide range of amine functionalities by coupling with various primary or secondary amines.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. According to available safety data sheets for similar compounds, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for application in drug discovery and development. Its polyhalogenated structure allows for selective functionalization through established cross-coupling methodologies, providing a gateway to a diverse range of complex molecular architectures for the exploration of new therapeutic agents. Researchers are encouraged to consult the relevant literature and supplier documentation for detailed handling and application-specific information.

References

- 1. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 5. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2,6-Dibromo-3-chloro-4-fluoroaniline and its Analogs for Researchers and Drug Development Professionals

Introduction

Halogenated anilines are a critical class of chemical intermediates, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. The specific placement of halogen atoms on the aniline ring profoundly influences the molecule's reactivity, metabolic stability, and binding affinity to biological targets. This technical guide focuses on 2,6-Dibromo-3-chloro-4-fluoroaniline, a polysubstituted aniline, and its structural analogs. While publicly available data on this specific compound is limited, this document provides a comprehensive overview of its known properties and leverages in-depth information on closely related compounds to illustrate the synthesis, applications, and potential biological significance of this molecular scaffold for professionals in research and drug development.

Chemical Identification and Properties

The primary subject of this guide is this compound. Its fundamental chemical identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Chloro-2,6-dibromo-4-fluoroaniline |

| CAS Number | 175135-09-8 |

| Molecular Formula | C₆H₃Br₂ClFN |

| Molecular Weight | 303.35 g/mol |

Due to the limited availability of experimental data for this compound, the physicochemical properties of several closely related and well-characterized analogs are presented for comparative purposes. These analogs provide insight into the expected properties of polysubstituted halogenated anilines.

Table of Physicochemical Properties of Analogous Halogenated Anilines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,6-Dibromo-4-chloroaniline | 874-17-9 | C₆H₄Br₂ClN | 285.36 | 79-81 |

| 2,6-Dibromo-4-fluoroaniline | 344-18-3 | C₆H₄Br₂FN | 268.91 | 64-68[1] |

| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 145.56 | 42-44 |

Synthesis of Halogenated Anilines: Experimental Protocols

The synthesis of polysubstituted anilines like this compound typically involves multi-step processes, including electrophilic halogenation and the reduction of a nitro group. Below are representative experimental protocols for the synthesis of related halogenated anilines, which illustrate common methodologies.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Chloro-4-fluoroaniline

This protocol describes the reduction of a nitroaromatic precursor, a common final step in aniline synthesis.

-

Reaction: Reduction of 3-chloro-4-fluoronitrobenzene.

-

Procedure:

-

3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst are weighed. The mass ratio of the nitroaromatic compound to the catalyst is typically between 200:1 and 400:1.[2]

-

The reaction is carried out in a hydrogen atmosphere of 0.1-5 MPa.[2]

-

The reaction mixture is heated to a temperature of 50-100°C for 1-10 hours.[2]

-

This method is noted for its high conversion rate, yield (over 94%), and selectivity, without the need for an organic solvent.[2]

-

The resulting 3-chloro-4-fluoroaniline can be purified to over 99.5% purity.[2]

-

Protocol 2: Electrophilic Bromination of an Aniline Derivative

This protocol illustrates a method for introducing bromine atoms onto an aniline ring.

-

Reaction: Bromination of 4-(trifluoromethoxy)aniline.

-

Procedure:

-

4-(trifluoromethoxy)aniline is added to water as a solvent.

-

Bromine is added dropwise, followed by the dropwise addition of hydrogen peroxide. The molar ratio of the aniline, bromine, and hydrogen peroxide is approximately 1:1.0-1.1:1.3-1.5.[3]

-

The reaction proceeds to yield 2,6-dibromo-4-(trifluoromethoxy)aniline with high purity (98.4-99.4%) and yield (97.5-99.1%).[3]

-

A key advantage of this method is the in-situ generation of bromine from the hydrogen bromide byproduct, which is oxidized by hydrogen peroxide.[3]

-

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of halogenated anilines.

Applications in Drug Development

Halogenated anilines are pivotal building blocks in medicinal chemistry. The inclusion of chlorine and fluorine atoms can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[4][5]

A prominent example of the application of a structurally similar compound is the use of 3-chloro-4-fluoroaniline in the synthesis of Gefitinib (Iressa®) .[6][7][8] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC).[6][9] The 3-chloro-4-fluoroanilino moiety is crucial for its inhibitory activity, as it binds to the ATP-binding pocket of the EGFR tyrosine kinase domain.[7]

The synthesis of Gefitinib involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline.[7][8] This key step highlights the importance of halogenated anilines in constructing complex, biologically active molecules.

Logical Relationship for Drug Discovery

Caption: A logical workflow for the use of halogenated anilines in drug discovery.

EGFR Signaling Pathway and Inhibition by Gefitinib

Gefitinib functions by inhibiting the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[7]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

This compound represents a complex halogenated aniline with potential applications as a building block in the synthesis of novel chemical entities. While specific data for this compound remains scarce, the extensive research on its structural analogs, such as 3-chloro-4-fluoroaniline, underscores the significant role of this class of molecules in modern drug discovery and development. The synthetic protocols and biological applications outlined in this guide provide a valuable framework for researchers and scientists working with halogenated anilines, offering insights into their synthesis and potential as precursors for targeted therapeutics.

References

- 1. 2,6-Dibromo-4-fluoroaniline | 344-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukm.my [ukm.my]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

A Technical Guide to the Physicochemical Characterization of 2,6-Dibromo-4-fluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical document provides a comprehensive overview of the physicochemical properties of 2,6-Dibromo-4-fluoroaniline (CAS No. 344-18-3), with a primary focus on its melting point. It includes a summary of reported data, detailed experimental protocols for thermal analysis, and workflows relevant to its application in research and development. This guide is intended to serve as a practical resource for scientists working with halogenated anilines in fields such as medicinal chemistry and materials science.

Physicochemical Properties

2,6-Dibromo-4-fluoroaniline is a polyhalogenated aromatic amine. Such compounds are valuable intermediates in organic synthesis due to the multiple reactive sites and the influence of halogen atoms on molecular properties.[1][2] The physical and chemical data for this compound are summarized below.

Data Summary

The quantitative physicochemical properties for 2,6-Dibromo-4-fluoroaniline are presented in Table 1. The melting point is consistently reported in the range of 64-68 °C.[3][4]

| Property | Value | Source(s) |

| CAS Number | 344-18-3 | [3][4][5] |

| Molecular Formula | C₆H₄Br₂FN | [4][6] |

| Molecular Weight | 268.91 g/mol | [4][6] |

| Appearance | Grey-purple to brown crystalline powder/needles | [3][7] |

| Melting Point | 64-66 °C | [3][4] |

| 64.0 to 68.0 °C | ||

| Boiling Point | 265.2 ± 35.0 °C (Predicted) | [3] |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a critical parameter for identification, purity assessment, and quality control. The following are detailed, standardized protocols for determining the melting point of a compound such as 2,6-Dibromo-4-fluoroaniline.

Capillary Melting Point Method

This is a conventional and widely used method for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated slowly at a controlled rate in a capillary tube. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 2,6-Dibromo-4-fluoroaniline sample is completely dry and free of solvent. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom, sealed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat rapidly to ~45 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Replicates: Perform the measurement in triplicate to ensure accuracy and report the average range.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides highly accurate and reproducible data on thermal transitions.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a distinct peak in the DSC thermogram. The peak onset provides a precise measure of the melting temperature, while the peak area corresponds to the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum) and lids

-

Crimper for sealing pans

-

High-purity inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the 2,6-Dibromo-4-fluoroaniline sample directly into a DSC sample pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation. Prepare an empty, sealed pan to be used as the reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen at 20-50 mL/min) to create a stable and non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled, linear rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

-

-

Data Analysis:

-

The resulting thermogram will show heat flow as a function of temperature.

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature of the peak, which is taken as the melting point. The peak temperature and the integrated peak area (enthalpy of fusion) should also be reported.

-

Application & Characterization Workflows

While no specific signaling pathways involving 2,6-Dibromo-4-fluoroaniline are documented, its utility as a chemical building block in drug discovery is reported.[3] Halogenated anilines are frequently used as starting materials or key intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1][2]

Synthetic Application Workflow

The following diagram illustrates a generalized workflow where a halogenated aniline, such as 2,6-Dibromo-4-fluoroaniline, is used as a precursor in the development of a therapeutic agent. This is based on its reported use in the synthesis of a prostaglandin D₂ receptor antagonist.[3]

Analytical Characterization Workflow

Proper characterization of a chemical compound is essential to confirm its identity, structure, and purity. The diagram below outlines a logical workflow for the comprehensive analysis of a halogenated aniline.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 [smolecule.com]

- 3. 344-18-3 | CAS DataBase [m.chemicalbook.com]

- 4. 344-18-3 | 2,6-Dibromo-4-fluoroaniline - Capot Chemical [capotchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. scbt.com [scbt.com]

- 7. 2,6-Dibromo-4-fluoroaniline CAS#: 344-18-3 [amp.chemicalbook.com]

2,6-Dibromo-3-chloro-4-fluoroaniline safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. It is a collation of publicly available data and does not constitute a formal safety assessment. Always refer to the most current Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory safety protocols. The compound 2,6-Dibromo-3-chloro-4-fluoroaniline is also referred to as 3-Chloro-2,6-dibromo-4-fluoroaniline in various safety documents.

This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 175135-09-8), a halogenated aniline derivative used in scientific research. Due to the limited availability of specific quantitative toxicological data for this compound, this guide presents the available information based on its Globally Harmonized System (GHS) classification and provides standardized experimental protocols for safety assessment.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 175135-09-8 | [1] |

| Molecular Formula | C₆H₃Br₂ClFN | [1] |

| Molecular Weight | 303.35 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 97-99 °C | [2] |

| Boiling Point | Not Available | [2] |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Density | No data available |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.

GHS Classification

The GHS classification for this compound is summarized in the following table.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Source: Apollo Scientific SDS[2]

GHS Label Elements

The following pictograms, signal word, hazard statements, and precautionary statements are associated with this compound.

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H315: Causes skin irritation.H319: Causes serious eye irritation.[2]H332: Harmful if inhaled.[2]H335: May cause respiratory irritation.[2] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Source: Apollo Scientific SDS[2]

Toxicological Information

-

Acute Oral LD50: 300 - 2000 mg/kg

-

Acute Dermal LD50: 1000 - 2000 mg/kg

-

Acute Inhalation LC50 (dusts/mists): 1.0 - 5.0 mg/L (4-hour exposure)

It is important to note that these are estimated ranges based on the GHS classification and not experimentally determined values for this specific compound.

Experimental Protocols

While specific experimental studies for this compound were not found, the following are detailed methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (Based on OECD Test Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[1]

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The procedure is designed to classify the substance into a GHS category rather than determining a precise LD50 value.[3]

Methodology:

-

Test Animals: Healthy, young adult rats (usually females) of a single strain are used. They are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected based on available information, often 300 mg/kg.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, and respiratory, circulatory, and autonomic and central nervous systems. Body weights are recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The GHS category is determined based on the number of animals that die at specific dose levels.

Acute Dermal Toxicity (Based on OECD Test Guideline 402: Acute Dermal Toxicity)

Objective: To determine the acute toxicity of a substance when applied to the skin.[4]

Methodology:

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.[4]

-

Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[5]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. The application site is also examined for signs of irritation.

-

Data Analysis: The LD50 is calculated, and the substance is classified according to the GHS criteria.

Acute Inhalation Toxicity (Based on OECD Test Guideline 403: Acute Inhalation Toxicity)

Objective: To determine the acute toxicity of a substance when inhaled.[6]

Methodology:

-

Test Animals: Healthy young adult rats are the preferred species.[7]

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.[6][8]

-

Concentration: At least three concentrations are typically tested to determine a concentration-response curve.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The LC50 is calculated, and the substance is classified according to the GHS criteria.

Skin Irritation (Based on OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

Objective: To identify chemicals that are irritant to the skin.[9]

Principle: This in vitro method uses a reconstructed human epidermis model to assess cell viability after exposure to a test chemical. A reduction in cell viability below a certain threshold indicates skin irritation potential.[10]

Methodology:

-

Test System: A commercially available reconstructed human epidermis tissue is used.

-

Application: The test chemical is applied topically to the tissue surface for a defined period (e.g., 15-60 minutes).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Data Analysis: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (GHS Category 2).[10]

Eye Irritation (Based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[11]

Methodology:

-

Test Animals: A single albino rabbit is typically used for the initial test.[11]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of corneal opacity, iris lesions, and conjunctival redness and swelling are scored. Observations may continue for up to 21 days to assess reversibility.[12]

-

Confirmation: If a strong irritant or corrosive effect is not observed, the response is confirmed in up to two additional animals.[11]

Mandatory Visualizations

GHS Classification Workflow for Acute Oral Toxicity

Caption: Workflow for GHS Acute Oral Toxicity Classification.

Logical Relationship for Handling and Emergency Response

Caption: Handling and Emergency Response Flowchart.

References

- 1. researchgate.net [researchgate.net]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 6. eurolab.net [eurolab.net]

- 7. oecd.org [oecd.org]

- 8. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. iivs.org [iivs.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

An In-Depth Technical Guide to the Theoretical and Experimental Characterization of 2,6-Dibromo-3-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 2,6-Dibromo-3-chloro-4-fluoroaniline (CAS No. 175135-09-8). The document details the available data on its molecular structure, spectroscopic properties, and synthesis. Due to the limited publicly available experimental data, this guide also incorporates information on closely related polyhalogenated anilines to provide a broader context for its chemical behavior and potential applications. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a polyhalogenated aromatic amine. The unique substitution pattern of electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the aniline ring is expected to significantly influence its chemical reactivity, physical properties, and biological activity. Halogenated anilines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of multiple halogen atoms can enhance lipophilicity, improve metabolic stability, and facilitate specific binding interactions with biological targets. This guide summarizes the current knowledge on the synthesis and characterization of this specific compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂ClFN | --INVALID-LINK-- |

| Molecular Weight | 303.35 g/mol | --INVALID-LINK-- |

| CAS Number | 175135-09-8 | --INVALID-LINK-- |

| Appearance | White to Amber to Dark purple powder to crystal | --INVALID-LINK-- |

| Purity | >98.0% (GC) | --INVALID-LINK-- |

| Melting Point | 64.0 to 68.0 °C | --INVALID-LINK-- |

Synthesis

General Experimental Protocol for Bromination of an Aniline Derivative

The following protocol is adapted from the synthesis of related dibromoanilines and serves as a representative method.

Materials:

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

-

Brominating agent (e.g., Bromine, N-Bromosuccinimide)

-

Solvent (e.g., Acetic Acid, Dichloromethane)

-

Acid (e.g., Hydrochloric Acid, Sulfuric Acid) (optional, for activation/catalysis)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve the starting aniline derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent (dissolved in the same solvent, if necessary) to the cooled solution with vigorous stirring. The stoichiometry of the brominating agent should be carefully controlled to achieve the desired degree of bromination.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to remove any excess bromine.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of a polyhalogenated aniline.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the available experimental ¹H NMR data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| ¹H (NH₂) | 4.55 | s (singlet) | - | CDCl₃ | [1] |

| ¹H (Ar-H) | 7.31 | d (doublet) | 8.1 | CDCl₃ | [1] |

Note: The singlet for the NH₂ protons suggests that proton exchange is occurring or that there is no significant coupling to neighboring protons. The doublet for the aromatic proton indicates coupling to a neighboring nucleus, likely the fluorine atom.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not currently available in the public domain. However, the expected mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A complex cluster of peaks would be observed for the molecular ion due to the various isotopic combinations of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks in this cluster would correspond to the combinations of the most abundant isotopes.

-

Major Fragments: Fragmentation would likely involve the loss of halogen atoms (Br or Cl) and potentially the elimination of HCN from the aniline ring.

A generalized workflow for the characterization of halogenated anilines is presented below.

Infrared (IR) and Raman Spectroscopy

Theoretical calculations of the FT-IR and FT-Raman spectra of this compound have been performed.[2] These calculations can aid in the interpretation of experimental spectra by assigning vibrational modes to specific functional groups and molecular motions.

X-ray Crystallography

The crystal and molecular structure of this compound has been determined by X-ray crystallography.[2]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Monoclinic | P2₁ | 3.8380(3) | 13.1010(12) | 8.0980(8) | 96.010(4) | 404.94(6) | 2 |

The crystal structure reveals classical intra- and intermolecular hydrogen bonds of the N–H···Hal type.[2]

Potential Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway interactions of this compound. However, the broader class of polyhalogenated aromatic hydrocarbons and halogenated anilines has been the subject of extensive research.

-

Toxicity: Many polyhalogenated aromatic hydrocarbons are known to be persistent organic pollutants and can exhibit toxicity.[3][4] Their mechanisms of toxicity are often mediated by binding to the aryl hydrocarbon receptor (AhR).[3]

-

Antimicrobial Activity: Some halogenated anilines have demonstrated antimicrobial and antibiofilm activities against various pathogens.[5] Halogenation can enhance the potency of these compounds against resistant bacteria.[5]

Given these general trends, this compound could potentially be investigated for its own biological properties, particularly in the context of developing new antimicrobial agents or as a scaffold in medicinal chemistry.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for polyhalogenated aromatic compounds.

Conclusion

This compound is a readily available, yet undercharacterized, polyhalogenated aromatic compound. While its crystal structure and theoretical spectroscopic properties have been reported, a significant gap exists in the public domain regarding its detailed experimental synthesis, comprehensive spectroscopic data (¹³C NMR and MS), and biological activity. This technical guide has summarized the available information and provided context by drawing on data from related compounds. Further experimental investigation is warranted to fully elucidate the properties of this molecule and explore its potential applications in various fields of chemical and biological research.

References

- 1. rsc.org [rsc.org]

- 2. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 3. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 4. rsc.org [rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Dibromo-3-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 2,6-Dibromo-3-chloro-4-fluoroaniline. This highly functionalized aniline is a versatile building block for the synthesis of a diverse range of molecular entities with potential applications in medicinal chemistry and materials science. The presence of multiple halogen atoms at distinct positions on the aniline ring allows for selective functionalization through various cross-coupling reactions.

The primary focus of these notes will be on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] Given the limited direct literature on this specific substrate, the protocols and data presented herein are based on established methodologies for structurally related polyhalogenated anilines.[3][4][5]

Reactivity Profile of this compound

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl >> F. Consequently, the two bromine atoms at the 2- and 6-positions are expected to be the most reactive sites for cross-coupling, allowing for selective functionalization while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. The ortho-position of the bromine atoms to the amino group may also influence their reactivity due to steric and electronic effects.[6]

Application in Medicinal Chemistry

Substituted anilines are a cornerstone in drug discovery, forming the core of numerous approved therapeutic agents.[7] They are particularly prominent as scaffolds for kinase inhibitors, where the aniline moiety often forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The derivatization of this compound can lead to novel compounds with potential applications as anticancer agents, anti-inflammatory drugs, or other targeted therapies. The polyhalogenated nature of this scaffold can also enhance metabolic stability and modulate the pharmacokinetic properties of the resulting derivatives.[3]

Potential Signaling Pathway: Kinase Inhibition

Derivatives of this compound, particularly those bearing aryl or heteroaryl substituents introduced via Suzuki-Miyaura coupling, are promising candidates for kinase inhibitors. Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and differentiation. A generalized signaling pathway that could be targeted by such derivatives is depicted below.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in these protocols are hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,6-Diaryl-3-chloro-4-fluoroaniline Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids. The reaction conditions are based on established methods for the coupling of other polyhalogenated anilines.[2][3][5]

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DME/water mixture)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (3.0 mmol).

-

Add the palladium catalyst (0.05 mmol) to the flask.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent (5-10 mL) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diaryl-3-chloro-4-fluoroaniline derivative.

Representative Data (Hypothetical):

The following table presents hypothetical yield data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields for similar reactions.[5]

| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |